molecular formula C7H7ClFNO2S B2767232 (3-Chloro-2-fluorophenyl)methanesulfonamide CAS No. 1564853-25-3

(3-Chloro-2-fluorophenyl)methanesulfonamide

Cat. No.: B2767232
CAS No.: 1564853-25-3
M. Wt: 223.65
InChI Key: LOWZAWYOHMMCJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Chloro-2-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C7H7ClFNO2S and its molecular weight is 223.65. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Applications

Efficient Synthesis Techniques : Research has developed new synthetic protocols for preparing α-fluoro(disulfonyl)methane and its analogues, highlighting the utility of these compounds as versatile synthons for fluoromethylated organic molecules. The C–S bond-forming strategy used is noted for its high efficiency and selectivity across a range of substrates (Prakash et al., 2010).

Nucleophilic Fluoroalkylation : A methodology for the preparation of alpha-functionalized mono- and difluoro(phenylsulfonyl)methanes via nucleophilic fluoroalkylation has been established. This method enables the efficient synthesis of alpha,alpha-difluoro-beta-ketosulfones and related compounds in excellent yields (Ni et al., 2009).

Regio- and Enantioselective Allylic Alkylation : Studies demonstrate the use of iridium and palladium-catalyzed processes for highly selective allylic alkylation of fluorobis(phenylsulfonyl)methane, resulting in enantiopure fluorobis(phenylsulfonyl)methylated compounds. These findings open pathways for the synthesis of monofluoromethylated compounds with potential applications in drug development (Liu et al., 2009); (Zhao et al., 2011).

Biomedical Research Applications

Acetylcholinesterase Inhibition : Methanesulfonyl fluoride, a related compound, has been studied for its inhibitory effects on acetylcholinesterase, an enzyme related to neurodegenerative diseases. The research highlights the potential for developing novel inhibitors based on the sulfonyl fluoride group (Kitz & Wilson, 1963).

Electrochemical Performance Enhancement : Additives derived from methanesulfonate structures have been investigated for their role in stabilizing high-voltage battery interfaces. Such research indicates the potential for these compounds to enhance the longevity and stability of lithium-rich layered oxides in battery technologies (Lim et al., 2016).

Properties

IUPAC Name

(3-chloro-2-fluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO2S/c8-6-3-1-2-5(7(6)9)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWZAWYOHMMCJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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